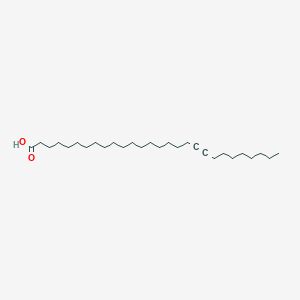
19-Octacosynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Octacosynoic acid is a long-chain fatty acid that has been the subject of scientific research for several years. It is a unique compound that has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 19-Octacosynoic acid is not fully understood. However, it has been suggested that it exerts its effects by modulating various signaling pathways in the body. It has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR) pathway, which plays a key role in regulating cell growth and proliferation.
Effets Biochimiques Et Physiologiques
19-Octacosynoic acid has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been found to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 19-Octacosynoic acid is that it is a natural compound and can be easily synthesized. It is also relatively stable and can be stored for long periods without degradation. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Orientations Futures
There are several future directions for research on 19-Octacosynoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use as an anti-cancer agent. Additionally, more research is needed to fully understand its mechanism of action and to identify potential drug targets.
Méthodes De Synthèse
19-Octacosynoic acid is synthesized by the reaction of octadec-9-ynoic acid with lithium acetylide. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified by column chromatography to obtain pure 19-Octacosynoic acid.
Applications De Recherche Scientifique
19-Octacosynoic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
138898-74-5 |
|---|---|
Nom du produit |
19-Octacosynoic acid |
Formule moléculaire |
C28H52O2 |
Poids moléculaire |
420.7 g/mol |
Nom IUPAC |
octacos-19-ynoic acid |
InChI |
InChI=1S/C28H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h2-8,11-27H2,1H3,(H,29,30) |
Clé InChI |
GKSIBBKHUAUDKP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC#CCCCCCCCCCCCCCCCCCC(=O)O |
SMILES canonique |
CCCCCCCCC#CCCCCCCCCCCCCCCCCCC(=O)O |
Autres numéros CAS |
138898-74-5 |
Synonymes |
19-octacosynoic acid omega9-octacosynoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



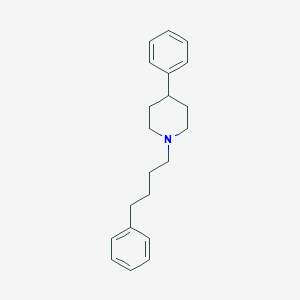
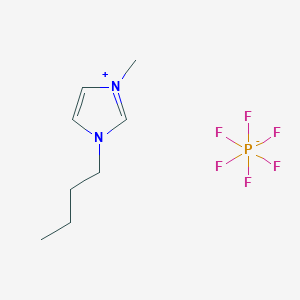
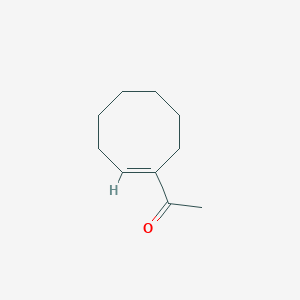
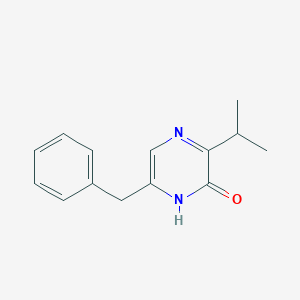
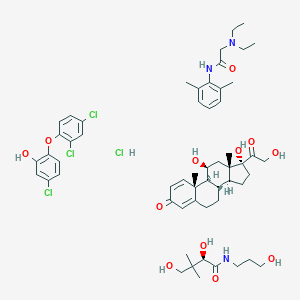
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,2,2-triphenylethyl hydrogen phosphate](/img/structure/B144034.png)
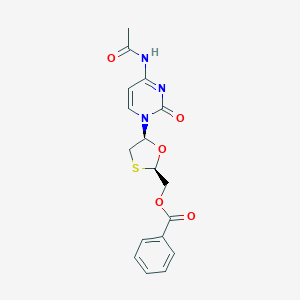
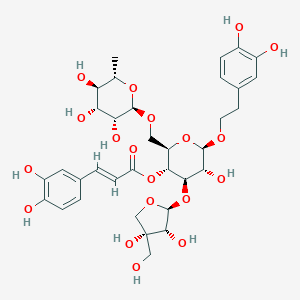
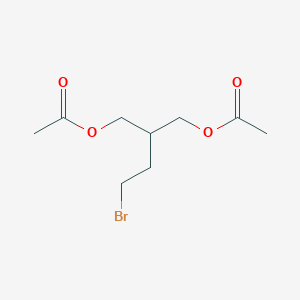
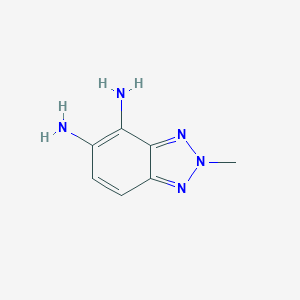
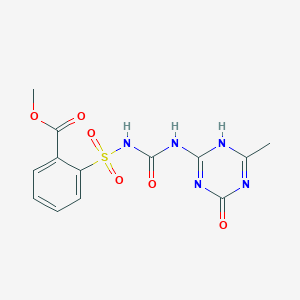

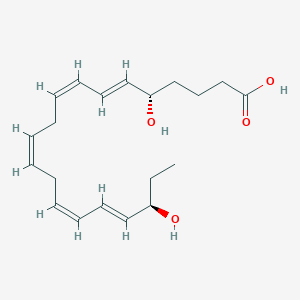
![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B144050.png)